2-Chloro-5-cyanonicotinic acid
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Overview
Description
2-Chloro-5-cyanonicotinic acid is a heterocyclic aromatic compound with the molecular formula C₇H₃ClN₂O₂ It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-5-cyanonicotinic acid typically involves the chlorination and cyanation of nicotinic acid derivatives. One common method includes the reaction of 2-hydroxypyridine with phosphorus oxychloride in the presence of an alkali to produce 2-chloro-3-cyanopyridine, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production methods often involve the use of efficient oxidation catalysts such as acetylacetone molybdenum to achieve high yields. The process includes steps like carboxylation, chlorination, and hydrolysis under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-cyanonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Use of oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
- Substituted pyridine derivatives.
- Carboxylic acids from hydrolysis of the cyano group.
Scientific Research Applications
2-Chloro-5-cyanonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyanonicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2-Chloronicotinic acid
- 5-Cyanonicotinic acid
- 2-Chloro-3-cyanopyridine
Comparison: 2-Chloro-5-cyanonicotinic acid is unique due to the simultaneous presence of both chlorine and cyano groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H3ClN2O2 |
---|---|
Molecular Weight |
182.56 g/mol |
IUPAC Name |
2-chloro-5-cyanopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3H,(H,11,12) |
InChI Key |
ISJINFXUEGJXTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)C#N |
Origin of Product |
United States |
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